molecular formula C10H12ClNO B1640789 4-(4-Chlorophenyl)butanamide

4-(4-Chlorophenyl)butanamide

Cat. No.: B1640789
M. Wt: 197.66 g/mol
InChI Key: ZHRJOJYXJOJKTR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)butanamide is a chlorinated aromatic compound featuring a butanamide backbone with a 4-chlorophenyl substituent. These derivatives often retain the 4-chlorophenyl group while incorporating additional functional moieties to modulate bioactivity, solubility, or metabolic stability. For instance, derivatives such as 4-(4-chlorophenyl)-N-(quinolin-8-yl)butanamide (3e) and Loperamide highlight the versatility of this scaffold in drug discovery .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-(4-chlorophenyl)butanamide

InChI

InChI=1S/C10H12ClNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13)

InChI Key

ZHRJOJYXJOJKTR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCC(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares key derivatives of 4-(4-chlorophenyl)butanamide, emphasizing structural modifications, synthesis, and biological relevance based on the provided evidence.

4-(4-Chlorophenyl)-N-(quinolin-8-yl)butanamide (3e)

  • Structure: The amide nitrogen is substituted with a quinolin-8-yl group.
  • Synthesis : Prepared via palladium-catalyzed coupling of 4-chlorophenylboronic acid under mild conditions (80°C), yielding 92% as a white solid .
  • The 4-chlorophenyl group likely improves lipophilicity, aiding membrane permeability .

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

  • Structure : Features a 1,2,4-oxadiazole ring linking the 4-chlorophenyl group to the butanamide chain.
  • Relevance : Oxadiazole rings mimic peptide bonds, enhancing metabolic stability and resistance to enzymatic degradation. This modification is advantageous in designing protease inhibitors or kinase-targeting agents .

Loperamide (4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide)

  • Structure: Incorporates a piperidine ring, dimethylamino group, and diphenyl substituents.
  • Activity: A clinically approved μ-opioid receptor agonist used for diarrhea treatment. The 4-chlorophenyl group enhances binding affinity, while the piperidine and dimethylamino groups contribute to CNS selectivity and reduced systemic absorption .

N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

  • Structure: Includes an acetylphenyl group on the amide nitrogen and a 2,4-dichlorophenoxy chain.
  • Synthetic Insight: Derivatives like this emphasize regioselective reactions and protecting group strategies. The dichlorophenoxy group may enhance halogen bonding with biological targets, while the acetyl group modulates solubility .

Data Table: Structural and Functional Comparison

Compound Name Key Modifications Synthesis Yield/Key Step Biological Relevance Reference
4-(4-Chlorophenyl)-N-(quinolin-8-yl)butanamide Quinolin-8-yl substitution 92% yield via Pd-catalyzed coupling Antimicrobial/anticancer potential
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide Oxadiazole ring incorporation Not specified Improved metabolic stability
Loperamide Piperidine, diphenyl, dimethylamino groups Multi-step synthesis μ-opioid agonist, antidiarrheal
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide Acetylphenyl, dichlorophenoxy groups Column chromatography purification Halogen bonding, solubility modulation

Research Findings and Implications

  • Synthetic Efficiency : Derivatives like 3e demonstrate high-yielding reactions under mild conditions, suggesting scalability for industrial applications .
  • Bioisosteric Replacements : The oxadiazole ring in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide acts as a bioisostere for carboxyl or amide groups, improving pharmacokinetic profiles .
  • Clinical Success: Loperamide’s structural complexity underscores the importance of balancing lipophilicity (via 4-chlorophenyl) and polarity (via hydroxyl and dimethylamino groups) for target specificity .
  • Diverse Applications : N-(4-Acetylphenyl)butanamide derivatives highlight the role of electron-withdrawing groups (e.g., acetyl) in tuning electronic properties for receptor interactions .

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